molecular formula C13H22N2Si B1349805 1-(4-Trimethylsilylphenyl)piperazine CAS No. 496808-09-4

1-(4-Trimethylsilylphenyl)piperazine

Cat. No. B1349805
M. Wt: 234.41 g/mol
InChI Key: AKRIFFWDLAVYIS-UHFFFAOYSA-N
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Description

1-(4-Trimethylsilylphenyl)piperazine is a chemical compound with the molecular formula C13H22N2Si1. It’s used in various scientific research applications2.



Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group3. However, specific synthesis methods for 1-(4-Trimethylsilylphenyl)piperazine are not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of 1-(4-Trimethylsilylphenyl)piperazine consists of a six-membered ring containing two nitrogen atoms and a trimethylsilyl group attached to a phenyl ring1.



Chemical Reactions Analysis

Specific chemical reactions involving 1-(4-Trimethylsilylphenyl)piperazine are not readily available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Trimethylsilylphenyl)piperazine include its molecular formula (C13H22N2Si) and its use in proteomics research applications12. However, specific properties like melting point, boiling point, and density are not readily available in the searched resources.


Scientific Research Applications

Analytical Method Development

  • A study by Barroso et al. (2010) developed a sensitive and simple procedure for the qualitative and quantitative analysis of phenylpiperazine-like stimulants, including 1-(4-methoxyphenyl)piperazine (MeOPP), in human hair. The method involves drug extraction, mixed-mode solid-phase extraction, and analysis by gas chromatography-mass spectrometry, providing a robust approach for forensic toxicology routine analysis (Barroso et al., 2010).

Therapeutic Potential

  • Piperazine derivatives, including those similar to 1-(4-Trimethylsilylphenyl)piperazine, have been the subject of extensive research for their central pharmacological activities, primarily involving the activation of the monoamine pathway. These derivatives have shown promise in various central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic treatments (Brito et al., 2018).

Anticancer Research

  • Novel 1,4-disubstituted piperazines have been synthesized and evaluated for their antibacterial activities, showcasing the piperazine unit's prevalence in effective drugs. These derivatives have shown promising results in antimicrobial activities against drug-resistant pathogenic bacterial strains (Shroff et al., 2022).
  • Certain 1,2,4-triazine derivatives bearing piperazine amide moiety have been investigated for their anticancer activities, particularly against breast cancer cells. Some compounds were identified as promising antiproliferative agents, suggesting the potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
  • A study examined the apoptosis-inducing effects of a trisubstituted piperazine compound on Human Burkitt’s lymphoma cells. The compound suppressed cell proliferation in a dose- and time-dependent manner, offering insights into potential therapeutic applications for this type of piperazine derivative in treating lymphoma (Wang et al., 2009).

Neuropharmacology

  • Piperazine derivatives have been explored for their effects on neurotransmitter receptors, offering insights into their potential role in treating conditions like depression, psychosis, or anxiety. The comprehensive metabolism and distribution of these compounds, especially in brain tissues, highlight their significance in neuropsychopharmacology (Caccia, 2007).

Safety And Hazards

1-(4-Trimethylsilylphenyl)piperazine is irritating to skin, eyes, and the respiratory system. It may have harmful effects if inhaled or swallowed. Prolonged exposure should be avoided5.


Future Directions

1-(4-Trimethylsilylphenyl)piperazine offers diverse applications, ranging from drug discovery to material synthesis, owing to its unique properties and structural versatility2. However, specific future directions are not readily available in the searched resources.


Please note that this information is based on the available resources and may not be fully exhaustive or up-to-date. For more detailed information, please refer to specific resources or consult with a subject matter expert.


properties

IUPAC Name

trimethyl-(4-piperazin-1-ylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2Si/c1-16(2,3)13-6-4-12(5-7-13)15-10-8-14-9-11-15/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRIFFWDLAVYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372001
Record name 1-(4-trimethylsilylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trimethylsilylphenyl)piperazine

CAS RN

496808-09-4
Record name 1-(4-trimethylsilylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-09-4
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